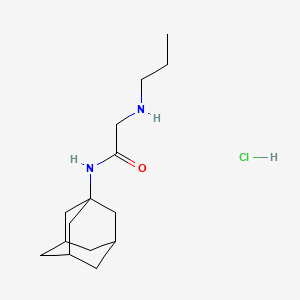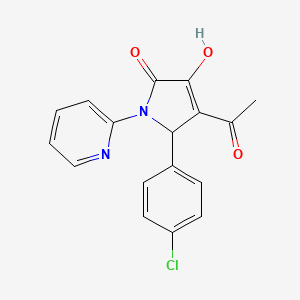
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-nitrophenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, commonly known as NPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPPC belongs to the class of pyrrolidinecarboxamides and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of NPPC involves its ability to inhibit the activity of proteases. NPPC binds to the active site of proteases, preventing them from breaking down proteins. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
NPPC has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of NPPC is its ability to inhibit the activity of proteases. This inhibition can have a wide range of effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of using NPPC in lab experiments is its ability to inhibit the activity of proteases. This inhibition can be used to study the role of proteases in various biological processes and can also be used as a tool for drug discovery. However, one of the limitations of using NPPC is its potential toxicity. NPPC has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of NPPC in scientific research. One potential direction is the development of NPPC-based drugs for the treatment of diseases such as cancer and neurodegenerative diseases. Another potential direction is the use of NPPC as a tool for studying the blood-brain barrier and the transport of drugs and other molecules across this barrier. Additionally, further research is needed to fully understand the toxicity of NPPC and its potential effects on different cell types.
合成法
The synthesis of NPPC involves the reaction of 3-nitrobenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then treated with phenyl isocyanate to yield NPPC. The purity of NPPC is typically assessed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
NPPC has been shown to have a wide range of potential applications in scientific research. One of the primary uses of NPPC is as a tool for studying the role of proteases, enzymes that break down proteins, in various biological processes. NPPC has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase, making it a valuable tool for studying their roles in processes such as inflammation and cancer.
Another potential application of NPPC is in the study of the blood-brain barrier, a selective barrier that separates the circulating blood from the brain extracellular fluid. NPPC has been shown to cross the blood-brain barrier and can be used to study the transport of drugs and other molecules across this barrier.
特性
IUPAC Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h1-8,10,12H,9,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZGYPLPFNODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)


![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)
![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)